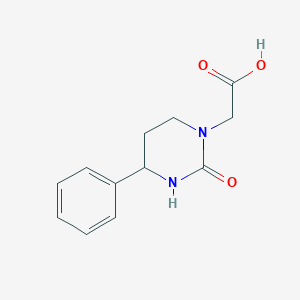![molecular formula C21H20N6O4 B2766083 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705461-21-7](/img/structure/B2766083.png)
3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic compound that comprises multiple functional groups and aromatic systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. One common approach is:
Step 1: Formation of Pyrazin-2-yl Intermediate
Reagents: Pyrazine, appropriate alkyl halide
Conditions: Basic medium, typically using potassium carbonate
Step 2: Synthesis of 1,2,4-Oxadiazole Ring
Reagents: Amidoxime, dehydrating agent like DCC (dicyclohexylcarbodiimide)
Conditions: Anhydrous conditions, inert atmosphere (like nitrogen)
Step 3: Coupling with Piperidine Derivative
Reagents: Piperidine, formaldehyde
Conditions: Acidic medium, typically hydrochloric acid
Step 4: Formation of Benzo[d]oxazol-2(3H)-one
Reagents: 2-Aminophenol, carbonylating agent (like phosgene)
Conditions: High temperature, anhydrous environment
Industrial Production Methods
Industrial production methods might leverage continuous flow synthesis techniques, optimizing yield and purity through automated and scalable processes. Catalysts and advanced purification methods (such as crystallization or chromatography) ensure high efficiency and product consistency.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: Functional groups like the piperidine ring can be oxidized using agents like mCPBA (meta-chloroperoxybenzoic acid).
Reduction: The oxadiazole ring can be reduced using reagents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur at the benzo[d]oxazol-2(3H)-one moiety using electrophiles like bromine.
Common Reagents and Conditions
Oxidation: mCPBA, conditions: room temperature
Reduction: Lithium aluminum hydride, conditions: reflux in ether
Substitution: Bromine, conditions: solvent like chloroform, UV light
Major Products
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of amines or alcohols from oxadiazole reduction
Substitution: Halogenated benzo[d]oxazol-2(3H)-one products
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound serves as a precursor for various heterocyclic compounds and is used in designing complex molecular architectures for pharmaceuticals.
Biology
In biological research, derivatives of this compound have been explored for their binding affinity to specific proteins and receptors, acting as potential lead compounds in drug discovery.
Medicine
In medicinal chemistry, it is investigated for its therapeutic potential, especially as an anti-inflammatory or anticancer agent, given its ability to interact with key enzymes and pathways.
Industry
In industrial applications, it finds use as a specialty chemical in the synthesis of advanced materials and in agricultural chemistry as part of pesticide formulations.
Wirkmechanismus
This compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. It can inhibit or modulate the activity of specific enzymes involved in inflammatory pathways or cancer cell proliferation. Its oxadiazole ring often plays a crucial role in binding to active sites, facilitating its biological effects.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to similar heterocyclic compounds, 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one stands out due to its multifunctional groups that allow diverse reactivity and its potential for high binding specificity in biological applications.
Similar Compounds
3-(2-oxo-2-(3-(pyrazin-2-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
3-(2-oxo-2-(3-(1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
3-(2-oxo-2-(3-((1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
These compounds share structural similarities but differ in the nature and position of substituents, which can significantly impact their chemical properties and biological activities.
This should give you a comprehensive overview of this compound. What sparked your interest in this compound?
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c28-19(13-27-16-5-1-2-6-17(16)30-21(27)29)26-9-3-4-14(12-26)10-18-24-20(25-31-18)15-11-22-7-8-23-15/h1-2,5-8,11,14H,3-4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICWXCQHRLLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)




![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2766012.png)
![2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide](/img/structure/B2766013.png)


![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)

